molecular formula C9H14ClN3O2 B4972609 2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride

2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride

Cat. No.: B4972609
M. Wt: 231.68 g/mol
InChI Key: HKYMLPWAOROYKW-UHFFFAOYSA-N
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Description

2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride is an organic compound that features a nitrophenyl group attached to a propane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride typically involves the reaction of 4-nitroaniline with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the diamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminopropane: A simpler diamine without the nitrophenyl group.

    4-Nitroaniline: Contains the nitrophenyl group but lacks the propane-1,2-diamine backbone.

    N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride: A structurally similar compound with a different substitution pattern.

Uniqueness

2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride is unique due to the presence of both the nitrophenyl group and the propane-1,2-diamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N-(4-nitrophenyl)propane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-7(6-10)11-8-2-4-9(5-3-8)12(13)14;/h2-5,7,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYMLPWAOROYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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